molecular formula C4H10CuN2O4 B075891 Bis(2-aminoacetoxy)copper CAS No. 13479-54-4

Bis(2-aminoacetoxy)copper

Cat. No.: B075891
CAS No.: 13479-54-4
M. Wt: 213.68 g/mol
InChI Key: WGVOPTNBABZITL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer . The general reaction is as follows: [ \text{Cu(OAc)₂ + 2 H₂NCH₂COOH + x H₂O → [Cu(H₂NCH₂COO)₂(H₂O)ₓ] + 2 AcOH} ] where x = 0 or 1 .

Industrial Production Methods: A more industrial approach involves dissolving copper oxide in ammonia to form a cupric ammine complex, which is then reacted with glycine. The product is purified through centrifugation and distillation . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .

Chemical Reactions Analysis

Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cupric glycinate involves its ability to interact with biological molecules through coordination chemistry. The copper(II) ion can bind to various biomolecules, influencing their structure and function. This interaction can affect molecular targets such as enzymes, leading to changes in their activity and pathways .

Comparison with Similar Compounds

Comparison: Cupric glycinate is unique due to its specific coordination with glycinate ligands, which provides distinct properties such as solubility and stability. Unlike copper(II) sulfate and copper(II) chloride, cupric glycinate forms a five-membered chelate ring, offering different reactivity and applications .

Biological Activity

Bis(2-aminoacetoxy)copper is a copper complex that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by its coordination of copper ions with two bidentate ligands, exhibits various properties that could be harnessed for therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of copper salts with 2-aminoacetic acid. The resulting complex features a central copper ion coordinated by two 2-aminoacetoxy ligands, leading to an octahedral geometry around the metal center. The coordination environment plays a crucial role in determining the biological activity of this compound.

Antitumor Activity

Recent studies have indicated that copper complexes, including this compound, exhibit significant antitumor properties. For instance, related copper complexes have demonstrated cytotoxic effects against various human cancer cell lines, showing IC50 values ranging from sub-micromolar to low micromolar levels. These complexes can potentially circumvent resistance mechanisms associated with traditional chemotherapeutics like cisplatin, suggesting alternative pathways of action such as paraptosis, a form of non-apoptotic cell death .

Compound Cell Line IC50 (µM) Comparison to Cisplatin
This compoundHCT-15 (Colon)0.02 - 8.4More effective in some cases
Related Cu(II) complexesA375 (Melanoma)1.6Four-fold more effective than cisplatin

Antimicrobial Activity

Copper complexes are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for copper complexes typically range between 15.62 mM to 62.5 mM/mL, indicating their potential as effective antimicrobial agents .

Microorganism MIC (mM/mL) Standard Drug Comparison
Staphylococcus aureus15.62 - 62.5More effective than control
Escherichia coli15.62 - 62.5Comparable to standard antibiotics

Antioxidant Activity

Copper complexes, including this compound, have been evaluated for their antioxidant capabilities. Studies report high reducing power and significant free radical scavenging activity, making them potential candidates for therapeutic applications targeting oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and influence cellular pathways:

  • Cytotoxic Mechanisms : The interaction with DNA and induction of oxidative stress may lead to apoptosis or alternative cell death pathways.
  • Antimicrobial Mechanisms : Copper ions can disrupt microbial cell membranes and interfere with essential metabolic processes.
  • Antioxidant Mechanisms : The chelation properties of the complex may enhance its ability to neutralize free radicals.

Case Studies

  • Antitumor Efficacy : A study demonstrated that this compound exhibited enhanced cytotoxicity against colon cancer cells compared to standard treatments, highlighting its potential as an alternative therapeutic agent.
  • Antimicrobial Screening : In vitro tests showed that this compound was effective against multiple strains of bacteria, outperforming several conventional antibiotics in terms of MIC values.
  • Oxidative Stress Reduction : Research indicated that this compound significantly reduced markers of oxidative stress in cellular models, suggesting its utility in conditions characterized by excessive oxidative damage.

Properties

CAS No.

13479-54-4

Molecular Formula

C4H10CuN2O4

Molecular Weight

213.68 g/mol

IUPAC Name

2-aminoacetic acid;copper

InChI

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);

InChI Key

WGVOPTNBABZITL-UHFFFAOYSA-N

SMILES

C(C(=O)O)N.C(C(=O)O)N.[Cu]

Canonical SMILES

C(C(=O)O)N.C(C(=O)O)N.[Cu]

boiling_point

Decomposes with gas evolution. (USCG, 1999)

melting_point

253.4 °F (USCG, 1999)

Key on ui other cas no.

13479-54-4
32817-15-5

physical_description

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals.

Pictograms

Irritant; Environmental Hazard

Related CAS

56-40-6 (Parent)

Synonyms

is(glycinato)copper(II)
copper glycinate
copper(II) bisglycinate
cupric glycinate
cupric glycinate, (SP-4-1)-isome

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The copper hydroxide precipitate was then placed into a beaker provided with a reflux condenser and 15 grams (0.2 Mole) of glycine was added. 100 ml of ethanol was thereafter added and the mixture stirred and boiled at atmospheric pressure for 5 hours. The reaction mixture was then cooled and filtered yielding 21.2 grams of copper glycinate in the form of a fine blue powder.
Quantity
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15 g
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100 mL
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Synthesis routes and methods II

Procedure details

1.8 g (9.8 mmol) copper(II) acetate is dissolved in 100 ml hot methanol, and a solution of 1.5 g (20 mmol) glycine in 50 ml methanol is added with stirring. The solution becomes turbid due to precipitation of the product. Stirring is continued for two hours at a temperature causing precipitation. The precipitated product is filtered off and dried.
Quantity
1.8 g
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reactant
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100 mL
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solvent
Reaction Step One
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1.5 g
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reactant
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50 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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